The discovery of hemoglobin Tianshui was reported in a study involving patients from Tianshui City, Gansu Province, China. The variant was characterized through genetic analysis and has been documented in scientific literature focusing on hemoglobinopathies and thalassemias.
Hemoglobin Tianshui is classified as a structural variant of hemoglobin. It falls under the broader category of hemoglobinopathies, which includes various abnormal forms of hemoglobin that can lead to clinical conditions such as anemia or thalassemia.
The synthesis of hemoglobin variants like Tianshui typically involves genetic mutations that alter the amino acid sequence of the globin chains. The specific mutation associated with hemoglobin Tianshui has been identified as a substitution at the beta-globin gene, leading to changes in the protein's structure.
The synthesis can be studied through techniques such as polymerase chain reaction (PCR) and sequencing, which allow for the identification of mutations at the DNA level. High-performance liquid chromatography (HPLC) is often employed to analyze the resultant protein structure and function, providing insights into how these mutations affect hemoglobin's properties.
Hemoglobin Tianshui exhibits a modified quaternary structure compared to normal hemoglobin. The structural change is primarily due to the alteration in the amino acid sequence resulting from the genetic mutation.
The molecular weight of hemoglobin Tianshui is similar to that of normal hemoglobin but may exhibit different binding affinities for oxygen due to its altered structure. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The reaction dynamics can be studied using spectrophotometric methods to measure absorbance changes during oxygen binding experiments. These studies help elucidate how the variant behaves under physiological conditions.
The mechanism of action for hemoglobin Tianshui involves its interaction with oxygen and carbon dioxide. The mutation may affect how efficiently it binds oxygen and releases it to tissues, which is crucial for maintaining adequate oxygenation.
Hemoglobin Tianshui shares physical properties with normal hemoglobin but may differ in solubility and stability under certain conditions. For instance, variants may precipitate under stress conditions or exhibit altered thermal stability.
Chemically, this variant may show differences in reactivity with ligands such as carbon monoxide or nitric oxide, which can be assessed through various biochemical assays. These properties are critical for understanding potential clinical implications associated with this variant.
Hemoglobin Tianshui has significant implications in clinical diagnostics, particularly for screening and diagnosing hemoglobinopathies. Its identification aids in understanding population genetics and epidemiology related to blood disorders. Furthermore, research into this variant contributes to developing therapeutic strategies for managing related conditions, enhancing our understanding of erythropoiesis and globin gene regulation.
Hemoglobin Tianshui (Hb Tianshui) was first identified in 2017 through neonatal screening programs in the Gansu Province of northwestern China, specifically in populations near Tianshui City. This variant was detected via high-performance liquid chromatography (HPLC), which revealed an abnormal hemoglobin fraction constituting 25–30% of total hemoglobin in heterozygotes [1] [3]. The variant was designated "Tianshui" following the geographic nomenclature convention for hemoglobinopathies (e.g., Hb Seattle, Hb Köln), acknowledging its regional discovery site [7] [9].
Genetic sequencing confirmed Hb Tianshui results from a point mutation in the HBB gene (Chromosome 11p15.4), leading to a single amino acid substitution in the β-globin chain. Though the exact mutation site remains proprietary, its electrophoretic mobility aligns with other unstable β-chain variants [3] [5]. Epidemiologically, Hb Tianshui shows a carrier frequency of 0.08% in the Tianshui region, with sporadic cases reported in Silk Road migration corridors [1] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1